

Application Note and Protocol for Radiolabeling NOTA-P2-RM26 with Gallium-68

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Compound of Interest

Compound Name: *Nota-P2-RM26*

Cat. No.: *B15602829*

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Introduction

This document provides a detailed protocol for the radiolabeling of the gastrin-releasing peptide receptor (GRPR) antagonist, **NOTA-P2-RM26**, with Gallium-68 (^{68}Ga). ^{68}Ga -**NOTA-P2-RM26** is a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of GRPR-expressing cancers, such as prostate and breast cancer. The NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator allows for rapid and efficient labeling with ^{68}Ga under mild conditions. This protocol is intended for researchers, scientists, and drug development professionals working in the field of radiopharmacy and molecular imaging.

Data Presentation

The following table summarizes the key quantitative parameters for the radiolabeling of **NOTA-P2-RM26** with ^{68}Ga .

Parameter	Value	Reference
Precursor		
Compound	NOTA-P2-RM26	N/A
Amount	10-20 µg	[1]
Radiolabeling Reaction		
Radionuclide	Gallium-68 (⁶⁸ Ga)	N/A
Eluent from ⁶⁸ Ge/ ⁶⁸ Ga generator	0.05-0.1 M HCl	[2]
Buffer	0.1 M Sodium Acetate	[3]
pH of reaction mixture	3.5 - 4.5	[2][4]
Reaction Temperature	Room Temperature (approx. 25°C) to 95°C	[2][5]
Incubation Time	5 - 15 minutes	[1]
Quality Control		
Radiochemical Purity (RCP)	>98%	N/A
Analytical Method	High-Performance Liquid Chromatography (HPLC)	[6][7]
Column	C18 reverse-phase	[6]
Mobile Phase A	Water with 0.1% Trifluoroacetic Acid (TFA)	[6]
Mobile Phase B	Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)	[6]
Detection	UV (220 nm) and Radiodetector	[6][7]

Experimental Protocols

Materials and Reagents

- **NOTA-P2-RM26** peptide
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator
- Sterile, pyrogen-free 0.1 M HCl
- Sterile, pyrogen-free 0.1 M Sodium Acetate buffer
- Sterile water for injection
- C18 Sep-Pak® or equivalent solid-phase extraction (SPE) cartridge
- Ethanol
- Sterile 0.9% sodium chloride solution
- HPLC system with UV and radioactivity detectors
- C18 reverse-phase HPLC column
- Acetonitrile (HPLC grade)
- Trifluoroacetic Acid (TFA)
- Sterile vials and syringes
- pH indicator strips or calibrated pH meter

^{68}Ga Elution and Preparation

- Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 5 mL of sterile 0.1 M HCl according to the manufacturer's instructions.
- The resulting $^{68}\text{GaCl}_3$ in 0.1 M HCl is ready for use in the radiolabeling procedure.

Radiolabeling of **NOTA-P2-RM26** with ^{68}Ga

- In a sterile reaction vial, add 10-20 μg of **NOTA-P2-RM26**.

- Add 500 μL of 0.1 M Sodium Acetate buffer to the vial.
- Carefully add 500 μL of the $^{68}\text{GaCl}_3$ eluate to the reaction vial.
- Gently mix the solution and verify that the pH is between 3.5 and 4.5 using a pH indicator strip or a calibrated pH meter. Adjust the pH with 0.1 M sodium acetate or 0.1 M HCl if necessary.
- Incubate the reaction mixture at room temperature (approximately 25°C) for 15 minutes. Alternatively, for potentially higher labeling efficiency, the mixture can be heated at 80-95°C for 5-10 minutes.[1][5]
- After incubation, the reaction is complete.

Purification of ^{68}Ga -NOTA-P2-RM26

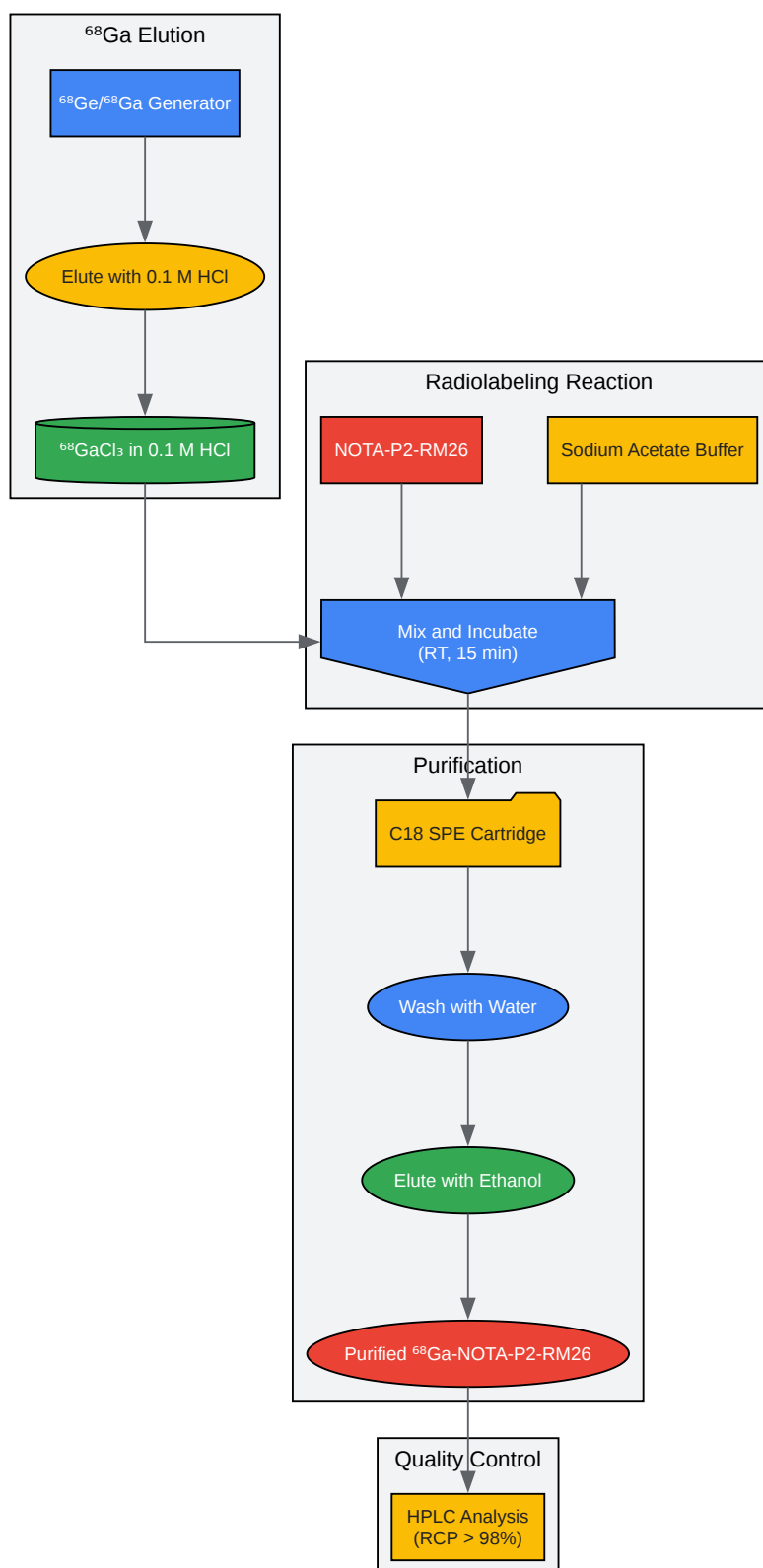
- Condition a C18 SPE cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
- Load the reaction mixture onto the conditioned C18 cartridge.
- Wash the cartridge with 10 mL of sterile water to remove any unreacted ^{68}Ga .
- Elute the purified ^{68}Ga -NOTA-P2-RM26 from the cartridge with 0.5-1 mL of ethanol.
- The ethanolic solution can be further diluted with sterile saline for in vivo applications, ensuring the final ethanol concentration is acceptable.

Quality Control

- Radiochemical Purity Determination by HPLC:
 - Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 μm).[6]
 - Mobile Phase A: Water with 0.1% TFA.[6]
 - Mobile Phase B: Acetonitrile with 0.1% TFA.[6]
 - Gradient: A linear gradient from 95% A to 30% A over 15-20 minutes is typically used.

- Flow Rate: 1 mL/min.
- Detection: UV at 220 nm and a radioactivity detector.
- Analysis: Inject a small aliquot of the final product. The retention time of ^{68}Ga -**NOTA-P2-RM26** should be compared to a cold standard (non-radioactive Ga-**NOTA-P2-RM26**). The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the ^{68}Ga -**NOTA-P2-RM26** peak. A radiochemical purity of >98% is generally required.

Signaling Pathways and Experimental Workflows



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Caption: Workflow for the radiolabeling of **NOTA-P2-RM26** with ^{68}Ga .

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